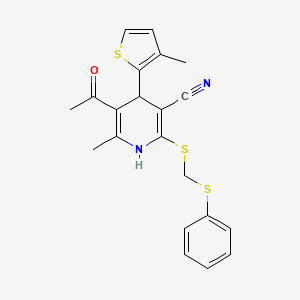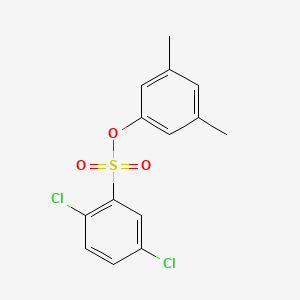![molecular formula C20H24N2O3S B5036743 3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5036743.png)
3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of adamantane, nitrophenyl, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of adamantane derivatives with nitrophenyl thiazolidinone precursors. One common method includes the reaction of 1-adamantylmethylamine with 2-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The thiazolidinone ring can be opened under strong acidic or basic conditions.
Substitution: The adamantane moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 3-[(ADAMANTAN-1-YL)METHYL]-2-(2-AMINOPHENYL)-1,3-THIAZOLIDIN-4-ONE.
Reduction: Formation of open-chain derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides stability and enhances lipophilicity, allowing the compound to effectively penetrate biological membranes. The nitrophenyl group can participate in redox reactions, while the thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- **3-(ADAMANTAN-1-YL)-4-METHYL-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
- 1,3,4-THIADIAZOLE DERIVATIVES
Uniqueness
3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the adamantane moiety enhances its stability and lipophilicity, while the nitrophenyl and thiazolidinone groups provide versatile functional sites for various chemical reactions and biological interactions .
Properties
IUPAC Name |
3-(1-adamantylmethyl)-2-(2-nitrophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-18-11-26-19(16-3-1-2-4-17(16)22(24)25)21(18)12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSQRPPWFLZTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(SCC4=O)C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5036660.png)
![1-Phenyl-2-[2-[2-(4-propan-2-ylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]ethanone;bromide](/img/structure/B5036673.png)
![N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide](/img/structure/B5036677.png)
![2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)
![3-(2-Methoxyphenyl)-2-[(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B5036693.png)


![Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate](/img/structure/B5036708.png)
![2-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5036714.png)
![1-(4-ethynylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5036717.png)
![2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-PHENYLACETAMIDE](/img/structure/B5036722.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B5036723.png)
![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5036728.png)
![4-(4-FLUOROPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B5036740.png)
